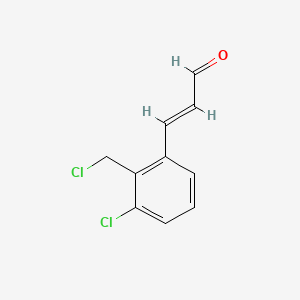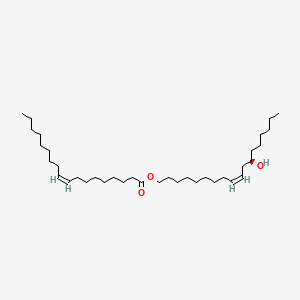
3-Chloro-2-(chloromethyl)cinnamaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(chloromethyl)cinnamaldehyde is an organic compound with the molecular formula C10H8Cl2O. It is a derivative of cinnamaldehyde, characterized by the presence of two chlorine atoms attached to the benzene ring and the methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(chloromethyl)cinnamaldehyde typically involves the chlorination of cinnamaldehyde. One common method is the reaction of cinnamaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the continuous flow chlorination process, where cinnamaldehyde is continuously fed into a reactor containing chlorine gas and a suitable solvent. This method allows for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(chloromethyl)cinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-chloro-2-(chloromethyl)benzoic acid.
Reduction: Formation of 3-chloro-2-(chloromethyl)cinnamyl alcohol.
Substitution: Formation of 3-hydroxy-2-(chloromethyl)cinnamaldehyde or 3-amino-2-(chloromethyl)cinnamaldehyde.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(chloromethyl)cinnamaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(chloromethyl)cinnamaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. It may also induce oxidative stress and apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-methylcinnamaldehyde
- 2-Chloro-3-(chloromethyl)cinnamaldehyde
- 3-Chloro-2-(bromomethyl)cinnamaldehyde
Uniqueness
3-Chloro-2-(chloromethyl)cinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms enhances its electrophilic nature, making it a versatile intermediate for various chemical transformations .
Eigenschaften
CAS-Nummer |
84682-30-4 |
|---|---|
Molekularformel |
C10H8Cl2O |
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
(E)-3-[3-chloro-2-(chloromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H8Cl2O/c11-7-9-8(4-2-6-13)3-1-5-10(9)12/h1-6H,7H2/b4-2+ |
InChI-Schlüssel |
OEZPPHLWIPFGIL-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)CCl)/C=C/C=O |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CCl)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)











